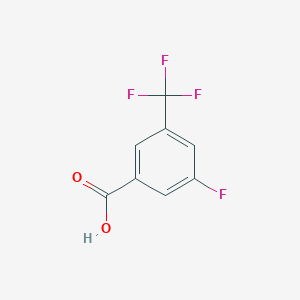

3-Fluoro-5-(trifluoromethyl)benzoic acid

Description

The exact mass of the compound 3-Fluoro-5-(trifluoromethyl)benzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Fluoro-5-(trifluoromethyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-5-(trifluoromethyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-5-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O2/c9-6-2-4(7(13)14)1-5(3-6)8(10,11)12/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSGKIIGVPBTOBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20333928 | |

| Record name | 3-Fluoro-5-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161622-05-5 | |

| Record name | 3-Fluoro-5-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-5-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Fluoro-5-(trifluoromethyl)benzoic acid

CAS Number: 161622-05-5

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the properties, synthesis, and applications of 3-Fluoro-5-(trifluoromethyl)benzoic acid. This key building block is instrumental in the development of novel therapeutic agents and advanced materials.

Core Compound Properties

3-Fluoro-5-(trifluoromethyl)benzoic acid is a substituted aromatic carboxylic acid. The presence of both a fluorine atom and a trifluoromethyl group on the benzene ring significantly influences its physicochemical properties, making it a valuable synthon in medicinal chemistry. These electron-withdrawing groups enhance the compound's lipophilicity and metabolic stability, properties that are highly desirable in drug candidates.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for 3-Fluoro-5-(trifluoromethyl)benzoic acid.

| Property | Value | Reference |

| CAS Number | 161622-05-5 | [1] |

| Molecular Formula | C₈H₄F₄O₂ | [2] |

| Molecular Weight | 208.11 g/mol | [2] |

| Melting Point | 104-108 °C | [1] |

| Appearance | White to light yellow crystalline powder | [1] |

| Purity | ≥98% | [1] |

Spectroscopic Data

| Spectrum Type | Key Peaks/Signals |

| ¹³C NMR | Data available in spectral databases. |

| Infrared (IR) | Characteristic peaks for C=O, C-F, and aromatic C-H bonds. |

Synthesis and Experimental Protocols

This guide focuses on the application of 3-Fluoro-5-(trifluoromethyl)benzoic acid as a precursor in the synthesis of biologically active molecules.

Synthesis of Pyrazole-Based Antibacterial Agents

3-Fluoro-5-(trifluoromethyl)benzoic acid is a key starting material for the synthesis of potent pyrazole-derived antibacterial agents. These compounds have shown significant activity against Gram-positive bacteria, including resistant strains like MRSA.[3] The general synthetic approach involves a multi-step process culminating in a reductive amination.

Experimental Protocol: General Synthesis of 4-[4-[[3-fluoro-5-(trifluoromethyl)anilino]methyl]-3-[4-(trifluoromethyl)phenyl]pyrazol-1-yl]benzoic acid derivatives [3][4]

-

Synthesis of the Pyrazole Aldehyde Intermediate: The synthesis begins with the reaction of a substituted acetophenone with a hydrazinobenzoic acid to form a hydrazone. This intermediate is then cyclized using a Vilsmeier-Haack reagent to yield the core pyrazole aldehyde.

-

Reductive Amination: The pyrazole aldehyde is then reacted with an appropriately substituted aniline, such as 3-fluoro-5-(trifluoromethyl)aniline (which can be synthesized from 3-fluoro-5-(trifluoromethyl)benzoic acid via a Curtius rearrangement or similar methods), in the presence of a reducing agent. The Hantzsch ester has been reported as an effective reducing agent for this transformation, typically carried out in a solvent like refluxing toluene.[4]

-

Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.

-

Characterization: The structure and purity of the synthesized compounds are confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of Oligothiophene-Based Influenza Fusion Inhibitors

Derivatives of 3-Fluoro-5-(trifluoromethyl)benzoic acid have been incorporated into oligothiophene structures to create potent inhibitors of influenza A virus fusion.[1][5] These inhibitors target the viral hemagglutinin protein, preventing the conformational changes necessary for the virus to fuse with the host cell membrane.

Experimental Protocol: General Synthesis of Oligothiophene-Based Influenza Fusion Inhibitors [5]

-

Oligothiophene Core Synthesis: The synthesis starts with the construction of the oligothiophene backbone through a series of coupling reactions.

-

Functionalization: The oligothiophene core is then functionalized with various groups to enhance its antiviral activity and solubility. This typically involves steps like alkylation, azidation, and amination.

-

Amidation with 3-Fluoro-5-(trifluoromethyl)benzoic acid: In the final step, the functionalized oligothiophene is coupled with 3-Fluoro-5-(trifluoromethyl)benzoic acid via an amidation reaction. This is often achieved by first converting the benzoic acid to its more reactive acyl chloride derivative.

-

Purification and Characterization: The final compounds are purified by chromatography and characterized by spectroscopic methods to confirm their structure and purity.

Biological Activity and Mechanisms of Action

The incorporation of the 3-fluoro-5-(trifluoromethyl)phenyl moiety into various molecular scaffolds has led to the discovery of compounds with significant biological activity.

Antibacterial Activity of Pyrazole Derivatives

Pyrazole derivatives synthesized using 3-fluoro-5-(trifluoromethyl)aniline have demonstrated potent activity against a range of Gram-positive bacteria.[3] The mechanism of action is thought to be multifactorial, with studies suggesting that these compounds can have a global effect on bacterial cell function.[3] Potential molecular targets include the 50S ribosomal subunit (inhibiting protein synthesis), as well as topoisomerase II and IV, and DNA gyrase (interfering with DNA replication and repair).[6]

Antiviral Activity of Oligothiophene-Based Fusion Inhibitors

Oligothiophene compounds capped with a 3-fluoro-5-(trifluoromethyl)benzoyl group act as influenza A virus fusion inhibitors.[1][5] Their mechanism of action involves binding to the hemagglutinin (HA) protein on the surface of the virus. This binding stabilizes the pre-fusion conformation of HA, preventing the pH-induced conformational changes that are essential for the fusion of the viral and endosomal membranes.[7] By blocking this critical step in the viral life cycle, these compounds inhibit viral entry into the host cell.

Conclusion

3-Fluoro-5-(trifluoromethyl)benzoic acid is a versatile and valuable building block in modern drug discovery and materials science. Its unique electronic properties impart favorable characteristics to molecules, such as enhanced lipophilicity and metabolic stability. The successful application of this compound in the development of potent antibacterial and antiviral agents highlights its significance for researchers in the pharmaceutical and life sciences industries. This guide provides a foundational understanding of its properties and applications, paving the way for further innovation.

References

- 1. ossila.com [ossila.com]

- 2. 3-Fluoro-5-(trifluoromethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 3. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oligothiophene compounds inhibit the membrane fusion between H5N1 avian influenza virus and the endosome of host cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

3-Fluoro-5-(trifluoromethyl)benzoic acid physical properties

An In-depth Technical Guide to the Physical Properties of 3-Fluoro-5-(trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-5-(trifluoromethyl)benzoic acid is a fluorinated aromatic carboxylic acid that serves as a crucial building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] The presence of both a fluorine atom and a trifluoromethyl group significantly influences its physicochemical properties, impacting its reactivity, metabolic stability, and bioavailability in potential drug candidates.[1] This guide provides a comprehensive overview of the known physical properties of 3-Fluoro-5-(trifluoromethyl)benzoic acid, supported by detailed experimental protocols for their determination.

Core Physical Properties

The following table summarizes the key physical and chemical identifiers for 3-Fluoro-5-(trifluoromethyl)benzoic acid.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₄F₄O₂ | [1][3] |

| Molecular Weight | 208.11 g/mol | [1][3][4][5] |

| CAS Number | 161622-05-5 | [1][3][5] |

| Appearance | White to almost white powder/crystal | [1] |

| Melting Point | 102 - 108 °C | [1][5] |

| Boiling Point | 239.6 ± 40.0 °C (Predicted) | [6] |

| Density | 1.489 ± 0.06 g/cm³ (Predicted) | [6] |

| pKa | 3.43 ± 0.10 (Predicted) | [6] |

| Solubility | Soluble in Methanol | [6] |

Experimental Protocols

This section details standardized methodologies for determining the key physical properties of 3-Fluoro-5-(trifluoromethyl)benzoic acid.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity.

Methodology: Capillary Melting Point Determination [7][8][9][10][11]

-

Sample Preparation: A small amount of the dry, finely powdered 3-Fluoro-5-(trifluoromethyl)benzoic acid is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[8][9]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer's bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube with paraffin oil or a digital melting point apparatus).[8]

-

Heating: The apparatus is heated gradually, with the temperature rise controlled to approximately 1-2°C per minute as the expected melting point is approached.[10]

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting range is reported as T1 - T2.[9]

-

Confirmation: The procedure should be repeated with a fresh sample to ensure accuracy.[8]

Solubility Determination

Understanding the solubility of a compound in various solvents is fundamental for its application in synthesis, purification, and formulation.

Methodology: Qualitative Solubility Testing [12][13][14]

-

Solvent Selection: A range of solvents should be used to classify the compound's solubility. A typical panel includes water, 5% aqueous sodium bicarbonate (NaHCO₃), 5% aqueous sodium hydroxide (NaOH), 5% aqueous hydrochloric acid (HCl), and an organic solvent like diethyl ether or hexane.[12][14]

-

Procedure:

-

Add approximately 25 mg of 3-Fluoro-5-(trifluoromethyl)benzoic acid to a small test tube.

-

Add 0.75 mL of the chosen solvent in portions, shaking vigorously after each addition.[12]

-

Observe whether the solid dissolves completely.

-

-

Interpretation:

-

Solubility in water suggests the presence of polar functional groups.

-

Insolubility in water but solubility in 5% NaOH and 5% NaHCO₃ is characteristic of a strong organic acid, such as a carboxylic acid.[12]

-

Solubility in an organic solvent like diethyl ether indicates a degree of nonpolar character.

-

pKa Determination

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution.

Methodology: Potentiometric Titration [15][16][17]

-

Solution Preparation: A standard solution of 3-Fluoro-5-(trifluoromethyl)benzoic acid (e.g., 1 mM) is prepared in a suitable solvent, often a mixture of water and an organic co-solvent like methanol if aqueous solubility is low.[16] A standardized solution of a strong base (e.g., 0.1 M NaOH) is also prepared.[15][16]

-

Titration: The acid solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. The basic solution is added incrementally from a burette.[16]

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

-

Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.[16][17] For robust results, a minimum of three titrations should be performed.[16]

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the initial physicochemical characterization of a novel benzoic acid derivative like 3-Fluoro-5-(trifluoromethyl)benzoic acid.

Conclusion

References

- 1. chemimpex.com [chemimpex.com]

- 2. ossila.com [ossila.com]

- 3. scbt.com [scbt.com]

- 4. 3-Fluoro-5-(trifluoromethyl)benzoic acid | C8H4F4O2 | CID 519222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-氟-5-三氟甲基苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 3-Fluoro-5-(trifluoromethyl)benzoic acid | 161622-05-5 [amp.chemicalbook.com]

- 7. Melting Point determination- Acetanilide, Benzoic Acid and Salicylic Acid | PPTX [slideshare.net]

- 8. Experiment to Determine the Melting Point of Benzoic Acid Requirements: .. [askfilo.com]

- 9. byjus.com [byjus.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. community.wvu.edu [community.wvu.edu]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. chem.ws [chem.ws]

- 14. scribd.com [scribd.com]

- 15. web.mit.edu [web.mit.edu]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

An In-depth Technical Guide to 3-Fluoro-5-(trifluoromethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-5-(trifluoromethyl)benzoic acid is a key fluorinated building block in modern medicinal chemistry and materials science. Its unique electronic properties, conferred by the presence of both a fluorine atom and a trifluoromethyl group on the aromatic ring, make it a valuable intermediate in the synthesis of complex organic molecules. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis, and applications, with a focus on its role in pharmaceutical research and development. The strategic incorporation of this moiety can significantly enhance the lipophilicity, metabolic stability, and binding affinity of drug candidates.[1]

Physicochemical and Spectroscopic Data

The fundamental properties of 3-Fluoro-5-(trifluoromethyl)benzoic acid are summarized in the tables below, providing a ready reference for researchers.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Weight | 208.11 g/mol [2][3] |

| Chemical Formula | C₈H₄F₄O₂[2][3] |

| CAS Number | 161622-05-5[2][3] |

| Appearance | White to off-white crystalline powder[4] |

| Melting Point | 104-108 °C |

| Predicted pKa | 3.43 ± 0.10[4] |

| Solubility | Soluble in methanol[4] |

Table 2: Spectroscopic Data

| Technique | Key Features |

| ¹H NMR | Aromatic protons will exhibit complex splitting patterns due to fluorine-proton coupling. |

| ¹³C NMR | The spectrum will show distinct signals for the aromatic carbons, with the carbons attached to fluorine and the trifluoromethyl group showing characteristic splitting patterns. |

| IR Spectroscopy | Characteristic peaks include a broad O-H stretch for the carboxylic acid, a C=O stretch, and C-F stretching vibrations. |

| Mass Spectrometry (GC-MS) | The molecular ion peak (M+) is expected at m/z 208. Common fragments would include the loss of -OH (m/z 191) and -COOH (m/z 163).[2] |

Synthesis and Analysis

The synthesis of 3-Fluoro-5-(trifluoromethyl)benzoic acid is most commonly achieved through the hydrolysis of its corresponding nitrile precursor.

Experimental Protocol: Synthesis via Hydrolysis

This protocol describes the synthesis of 3-Fluoro-5-(trifluoromethyl)benzoic acid from 3-fluoro-5-(trifluoromethyl)benzonitrile.[4]

Materials:

-

3-fluoro-5-(trifluoromethyl)benzonitrile

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Hydrochloric acid (HCl), aqueous solution

Procedure:

-

In a suitable reaction vessel equipped with a stirrer, thermometer, and reflux condenser, prepare a solution of sodium hydroxide in water.

-

Add 3-fluoro-5-(trifluoromethyl)benzonitrile to the sodium hydroxide solution.

-

Heat the reaction mixture to 85-90°C and maintain this temperature with stirring for approximately 2 hours, or until the reaction is complete as monitored by a suitable analytical technique (e.g., TLC or HPLC).

-

Cool the reaction mixture to room temperature.

-

Acidify the mixture with aqueous hydrochloric acid to precipitate the product.

-

Stir the mixture for 30 minutes to ensure complete precipitation.

-

Collect the solid product by filtration and wash with water.

-

Dry the product under vacuum to yield 3-Fluoro-5-(trifluoromethyl)benzoic acid.

Workflow for Synthesis and Purification

Caption: A workflow diagram illustrating the synthesis and purification of 3-Fluoro-5-(trifluoromethyl)benzoic acid.

Applications in Drug Development

3-Fluoro-5-(trifluoromethyl)benzoic acid is a valuable building block for the synthesis of active pharmaceutical ingredients (APIs).[5] The fluorine and trifluoromethyl substituents enhance lipophilicity and metabolic stability, which are desirable properties for drug candidates.[1]

Signaling Pathway of a Potential Application

One notable application is in the development of viral fusion inhibitors. For instance, it has been used to cap oligothiophene-based inhibitors of the influenza A virus, preventing the fusion of the virus with the host cell's endosome.[5]

Caption: A diagram showing the inhibition of viral membrane fusion by a molecule synthesized using 3-Fluoro-5-(trifluoromethyl)benzoic acid.

The carboxylic acid group of 3-Fluoro-5-(trifluoromethyl)benzoic acid allows for its straightforward incorporation into larger molecular scaffolds through reactions such as amidation and esterification.[5]

Safety and Handling

3-Fluoro-5-(trifluoromethyl)benzoic acid is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.

Precautionary Measures:

-

Avoid breathing dust.

-

Wear protective gloves, clothing, and eye/face protection.

-

Use only in a well-ventilated area.

-

In case of contact with skin or eyes, rinse thoroughly with water.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion

3-Fluoro-5-(trifluoromethyl)benzoic acid is a versatile and valuable reagent in chemical synthesis, particularly in the field of drug discovery. Its unique combination of functional groups and substituents provides a powerful tool for medicinal chemists to fine-tune the properties of potential therapeutic agents. The information provided in this guide serves as a comprehensive resource for researchers working with this important compound.

References

An In-depth Technical Guide to the Structure and Bonding of 3-Fluoro-5-(trifluoromethyl)benzoic Acid

This technical guide provides a comprehensive overview of the structure, bonding, and properties of 3-Fluoro-5-(trifluoromethyl)benzoic acid, a key building block in the development of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Identity and Physical Properties

3-Fluoro-5-(trifluoromethyl)benzoic acid is a substituted aromatic carboxylic acid. The presence of both a fluorine atom and a trifluoromethyl group on the benzene ring significantly influences its physicochemical properties, such as acidity, lipophilicity, and metabolic stability, making it a valuable synthon in medicinal chemistry.[1]

| Property | Value | Source |

| IUPAC Name | 3-fluoro-5-(trifluoromethyl)benzoic acid | PubChem[2] |

| CAS Number | 161622-05-5 | PubChem[2] |

| Molecular Formula | C₈H₄F₄O₂ | PubChem[2] |

| Molecular Weight | 208.11 g/mol | PubChem[2] |

| Melting Point | 104-108 °C | Sigma-Aldrich |

| Appearance | White to off-white crystalline solid | Guidechem |

| SMILES | C1=C(C=C(C=C1C(F)(F)F)F)C(=O)O | PubChem[2] |

| InChI | InChI=1S/C8H4F4O2/c9-6-2-4(7(13)14)1-5(3-6)8(10,11,12)/h1-3H,(H,13,14) | PubChem[2] |

Structure and Bonding

The molecular structure of 3-Fluoro-5-(trifluoromethyl)benzoic acid consists of a benzene ring substituted at positions 1, 3, and 5 with a carboxylic acid group, a fluorine atom, and a trifluoromethyl group, respectively. The electron-withdrawing nature of the fluorine and trifluoromethyl substituents significantly impacts the electronic distribution within the benzene ring and the acidity of the carboxylic acid proton.

As of the latest literature review, a definitive crystal structure for 3-Fluoro-5-(trifluoromethyl)benzoic acid has not been reported in publicly accessible crystallographic databases. Consequently, experimental data on precise bond lengths and angles are not available. In the absence of experimental data, computational modeling would be required to provide theoretical insights into the molecule's geometry and bonding characteristics.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 3-Fluoro-5-(trifluoromethyl)benzoic acid. Below is a summary of available spectroscopic data.

| Spectrum | Key Peaks / Signals | Source |

| Mass Spectrometry (GC-MS) | m/z top peak: 191, 2nd highest: 163, 3rd highest: 208 | PubChem[2] |

| Infrared (IR) Spectroscopy | Data available from NIST and PubChem | NIST[3], PubChem[2] |

| ¹H NMR Spectroscopy | Data available from SpectraBase | SpectraBase[4] |

| ¹³C NMR Spectroscopy | Data available from SpectraBase | SpectraBase[4] |

Experimental Protocols

Synthesis of 3-Fluoro-5-(trifluoromethyl)benzoic acid

A common synthetic route to 3-Fluoro-5-(trifluoromethyl)benzoic acid involves the hydrolysis of 3-fluoro-5-(trifluoromethyl)benzonitrile.[5]

Materials:

-

3-fluoro-5-(trifluoromethyl)benzonitrile (10 g)

-

Sodium hydroxide (6.35 g)

-

Water (10 ml)

-

Aqueous hydrochloric acid

-

100 ml four-necked round bottom flask

-

Mechanical stirrer

-

Thermometer

-

Reflux condenser

-

Addition funnel

Procedure:

-

In a 100 ml four-necked round bottom flask equipped with a mechanical stirrer, thermometer, reflux condenser, and an addition funnel, add sodium hydroxide (6.35 g) and water (10 ml).

-

Stir the mixture for 15 minutes at 25-35°C.

-

To this solution, add 3-fluoro-5-(trifluoromethyl)benzonitrile (10 g) and heat the mixture to 85-90°C.

-

Stir the reaction mass at 85-90°C for 2 hours.

-

After the reaction is complete, allow the reaction mass to cool to 25-35°C.

-

Acidify the reaction mass with aqueous hydrochloric acid and stir for 30 minutes at 25-35°C.

-

Filter the resulting solid, wash it with water, and suck it dry.

-

Dry the solid under vacuum at 50-55°C for 6 hours to obtain the final product.

Yield: 8 g

Applications and Logical Relationships

3-Fluoro-5-(trifluoromethyl)benzoic acid is a versatile building block in medicinal chemistry, primarily due to the advantageous properties conferred by its fluorine substituents. These properties include enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.

Its primary application is as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] For example, it has been incorporated into a fusion inhibitor of the influenza A virus.[1] The carboxylic acid group provides a convenient handle for further chemical modifications, such as amidation reactions, to couple the molecule to other scaffolds.

Experimental and Synthetic Workflows

The synthesis of 3-Fluoro-5-(trifluoromethyl)benzoic acid is a multi-step process that can be visualized as a workflow. The following diagram illustrates the key stages of the synthesis described in the experimental protocol section.

References

- 1. ossila.com [ossila.com]

- 2. 3-Fluoro-5-(trifluoromethyl)benzoic acid | C8H4F4O2 | CID 519222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Fluoro-5-(trifluoromethyl)benzoic acid [webbook.nist.gov]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. 3-Fluoro-5-(trifluoromethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 3-Fluoro-5-(trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-5-(trifluoromethyl)benzoic acid is a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] Its fluorinated structure imparts desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][2] This technical guide provides a detailed overview of the primary synthetic pathways to this versatile compound, complete with experimental protocols, quantitative data, and process visualizations to aid in research and development.

Synthetic Pathways

Two principal synthetic routes for the preparation of 3-fluoro-5-(trifluoromethyl)benzoic acid have been identified:

-

Hydrolysis of 3-Fluoro-5-(trifluoromethyl)benzonitrile: A straightforward method involving the conversion of the nitrile functional group to a carboxylic acid.

-

Grignard Reaction of 3-Bromo-5-fluorobenzotrifluoride followed by Carboxylation: A classic organometallic approach to forming the carboxylic acid.

Pathway 1: Hydrolysis of 3-Fluoro-5-(trifluoromethyl)benzonitrile

This pathway offers a direct conversion of the nitrile precursor to the desired benzoic acid derivative.

Reaction Scheme

Caption: Hydrolysis of 3-Fluoro-5-(trifluoromethyl)benzonitrile.

Experimental Protocol

The following protocol is adapted from established chemical literature.[3][4]

Materials:

-

3-Fluoro-5-(trifluoromethyl)benzonitrile

-

Sodium hydroxide (NaOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl, aqueous solution)

Equipment:

-

100 mL four-necked round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Reflux condenser

-

Addition funnel

Procedure:

-

To the four-necked round-bottom flask, add sodium hydroxide (6.35 g) and water (10 mL).

-

Stir the mixture for 15 minutes at a temperature of 25-35°C.

-

Add 3-fluoro-5-(trifluoromethyl)benzonitrile (10 g) to the flask.

-

Heat the reaction mixture to 85-90°C and maintain this temperature with stirring for 2 hours.

-

After the reaction is complete, allow the mixture to cool to 25-35°C.

-

Acidify the reaction mass with aqueous hydrochloric acid.

-

Stir the mixture for 30 minutes at 25-35°C.

-

Filter the solid that forms, wash it with water, and suck it dry.

-

Dry the final product under vacuum at 50-55°C for 6 hours.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 10 g of 3-Fluoro-5-(trifluoromethyl)benzonitrile | [3] |

| Final Product Yield | 8 g | [3] |

| Purity | >98% | |

| Melting Point | 104-108 °C |

Pathway 2: Grignard Reaction and Carboxylation

This alternative pathway utilizes a Grignard reagent formed from 3-bromo-5-fluorobenzotrifluoride, which is then carboxylated using carbon dioxide. While a specific protocol for 3-fluoro-5-(trifluoromethyl)benzoic acid is not detailed in the provided results, the synthesis of the analogous 4-fluoro-2-(trifluoromethyl)benzoic acid provides a reliable template.[5]

Reaction Scheme

Caption: Grignard reaction followed by carboxylation.

Experimental Protocol (Proposed)

This proposed protocol is based on the synthesis of a similar fluorinated benzoic acid.[5]

Materials:

-

3-Bromo-5-fluorobenzotrifluoride

-

Magnesium (Mg) turnings

-

Iodine (I₂) (catalytic amount)

-

Anhydrous tetrahydrofuran (THF)

-

Carbon dioxide (CO₂), solid (dry ice)

-

Hydrochloric acid (HCl, aqueous solution)

-

Ethyl acetate

Equipment:

-

Flame-dried, three-necked round-bottom flask

-

Magnetic stirrer

-

Reflux condenser with a drying tube

-

Nitrogen inlet/outlet

-

Addition funnel

Procedure:

Part A: Formation of the Grignard Reagent

-

In the flame-dried flask under a nitrogen atmosphere, place magnesium turnings and a crystal of iodine.

-

Add a small amount of anhydrous THF.

-

In the addition funnel, prepare a solution of 3-bromo-5-fluorobenzotrifluoride in anhydrous THF.

-

Add a small portion of the bromide solution to the magnesium suspension to initiate the reaction. Gentle heating may be required.

-

Once the reaction begins (indicated by bubbling and a color change), add the remaining bromide solution dropwise to maintain a gentle reflux.

-

After the addition is complete, stir the mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Part B: Carboxylation

-

Cool the Grignard reagent solution to 0°C in an ice bath.

-

Slowly and carefully add crushed solid carbon dioxide (dry ice) to the reaction mixture in small portions, ensuring the temperature does not rise significantly.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for several hours or overnight.

Part C: Work-up and Purification

-

Quench the reaction by slowly adding aqueous hydrochloric acid to the mixture with cooling.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Quantitative Data (Anticipated)

The yield for this type of reaction is typically in the range of 40-80%, highly dependent on the specific substrate and reaction conditions.[6]

| Parameter | Anticipated Value |

| Starting Material | 3-Bromo-5-fluorobenzotrifluoride |

| Final Product Yield | 40 - 80% |

| Purity | >95% (after purification) |

Experimental Workflow Visualization

Caption: Experimental workflows for the synthesis of 3-Fluoro-5-(trifluoromethyl)benzoic acid.

Conclusion

This guide has detailed two robust synthetic pathways for the preparation of 3-fluoro-5-(trifluoromethyl)benzoic acid. The hydrolysis of the corresponding benzonitrile is a direct and high-yielding method. The Grignard reaction of 3-bromo-5-fluorobenzotrifluoride offers a versatile alternative, common in the synthesis of aromatic carboxylic acids. The choice of pathway will depend on the availability of starting materials, desired scale, and specific laboratory capabilities. The provided experimental protocols and data serve as a valuable resource for chemists in the pharmaceutical and agrochemical industries.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR of 3-Fluoro-5-(trifluoromethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 3-fluoro-5-(trifluoromethyl)benzoic acid. This document details the expected spectral data, outlines a standard experimental protocol for data acquisition, and illustrates the key structural relationships through a correlation diagram.

Introduction

3-Fluoro-5-(trifluoromethyl)benzoic acid is a substituted aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. Its rigid structure and the presence of fluorine and trifluoromethyl substituents impart unique electronic and lipophilic properties. NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of this compound. This guide offers a detailed analysis of its ¹H and ¹³C NMR spectra.

Predicted ¹H and ¹³C NMR Data

While direct experimental values for chemical shifts and coupling constants can vary slightly based on solvent and concentration, the following tables summarize the predicted ¹H and ¹³C NMR data for 3-fluoro-5-(trifluoromethyl)benzoic acid. These predictions are based on the analysis of its chemical structure and comparison with similar fluorinated aromatic compounds.

Table 1: Predicted ¹H NMR Data

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.1 - 8.3 | d | ~2.5 |

| H-4 | 7.9 - 8.1 | d | ~8.5 |

| H-6 | 7.7 - 7.9 | dd | ~8.5, ~2.5 |

| COOH | 12.0 - 13.0 | br s | - |

Table 2: Predicted ¹³C NMR Data

| Carbon | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C-1 (C-COOH) | ~132 | q | ~35 |

| C-2 | ~128 | d | ~3 |

| C-3 (C-F) | ~163 | d | ~250 |

| C-4 | ~118 | d | ~22 |

| C-5 (C-CF₃) | ~131 | q | ~32 |

| C-6 | ~122 | d | ~4 |

| COOH | ~165 | s | - |

| CF₃ | ~123 | q | ~272 |

Experimental Protocol

The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of 3-fluoro-5-(trifluoromethyl)benzoic acid.

1. Sample Preparation:

-

Solvent Selection: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are suitable solvents. DMSO-d₆ is often preferred for carboxylic acids due to its ability to solubilize the compound and the acidic proton of the carboxylic acid group, which will appear as a broad singlet.

-

Concentration: Prepare a solution with a concentration of 10-20 mg of 3-fluoro-5-(trifluoromethyl)benzoic acid in 0.6-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Sample Filtration: To ensure a homogeneous magnetic field, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

2. NMR Spectrometer and Parameters:

-

Instrument: A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: 0-14 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Spectral Width: 0-200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Temperature: 298 K.

-

3. Data Processing:

-

Apodization: Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H spectra and 1-2 Hz for ¹³C spectra to improve the signal-to-noise ratio.

-

Fourier Transform: Perform a Fourier transform to convert the time-domain data (FID) into the frequency-domain spectrum.

-

Phasing and Baseline Correction: Manually phase the spectrum and apply an automatic baseline correction.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

Mandatory Visualization

The following diagram illustrates the key through-bond (J-coupling) and potential through-space (NOE) correlations that are fundamental to the interpretation of the NMR spectra of 3-fluoro-5-(trifluoromethyl)benzoic acid.

Caption: NMR correlations in 3-fluoro-5-(trifluoromethyl)benzoic acid.

A Technical Guide to the Solubility of 3-Fluoro-5-(trifluoromethyl)benzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Fluoro-5-(trifluoromethyl)benzoic acid, a key building block in pharmaceutical and agrochemical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the fundamental principles of its solubility and furnishes detailed experimental protocols for its determination. Methodologies such as gravimetric analysis and UV-Vis spectroscopy are outlined to enable researchers to generate precise solubility data. Furthermore, logical workflows for solubility testing and compound classification are presented through diagrams to guide experimental design.

Introduction to 3-Fluoro-5-(trifluoromethyl)benzoic Acid

3-Fluoro-5-(trifluoromethyl)benzoic acid (C₈H₄F₄O₂) is a fluorinated aromatic carboxylic acid with a molecular weight of 208.11 g/mol .[1][2] Its structure, featuring both a fluorine atom and a trifluoromethyl group, imparts unique electronic properties and enhanced metabolic stability, making it a valuable intermediate in the synthesis of novel therapeutic agents and specialized polymers.[3] Understanding its solubility in various organic solvents is paramount for its effective use in synthesis, formulation, and purification processes.

Key Physicochemical Properties:

-

CAS Number: 161622-05-5[2]

-

Molecular Formula: C₈H₄F₄O₂[1]

-

Melting Point: 104-108 °C[2]

-

Appearance: White to off-white crystalline powder.[3]

Importance of Solubility in Drug Development and Synthesis

The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate in different solvents is a critical parameter that influences:

-

Reaction Kinetics: The rate and yield of a chemical reaction often depend on the concentration of the reactants in the solvent.

-

Purification: Crystallization, a common purification technique, is highly dependent on the differential solubility of the compound and its impurities in a given solvent system at various temperatures.

-

Formulation: For drug development, solubility dictates the choice of excipients and the feasibility of different dosage forms (e.g., oral solutions, injectables).

-

Bioavailability: Poor aqueous solubility can limit the absorption of a drug substance, thereby affecting its therapeutic efficacy.

Solubility Data

| Solvent Class | Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Method Used |

| Alcohols | Methanol | 25 | Data not available | Data not available | |

| Ethanol | 25 | Data not available | Data not available | ||

| Isopropanol | 25 | Data not available | Data not available | ||

| Ketones | Acetone | 25 | Data not available | Data not available | |

| Methyl Ethyl Ketone | 25 | Data not available | Data not available | ||

| Esters | Ethyl Acetate | 25 | Data not available | Data not available | |

| Ethers | Tetrahydrofuran (THF) | 25 | Data not available | Data not available | |

| Diethyl Ether | 25 | Data not available | Data not available | ||

| Halogenated | Dichloromethane | 25 | Data not available | Data not available | |

| Aprotic Polar | Acetonitrile | 25 | Data not available | Data not available | |

| Dimethylformamide (DMF) | 25 | Data not available | Data not available | ||

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available | ||

| Hydrocarbons | Toluene | 25 | Data not available | Data not available | |

| Heptane | 25 | Data not available | Data not available |

Experimental Protocols for Solubility Determination

Two robust methods for determining the solubility of a solid compound in an organic solvent are the gravimetric method and the UV-Vis spectroscopic method.

Gravimetric Method

This classic and reliable method involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and determining the mass of the dissolved solute.

Materials:

-

3-Fluoro-5-(trifluoromethyl)benzoic acid

-

Selected organic solvent

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Pre-weighed evaporation dishes or vials

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of 3-Fluoro-5-(trifluoromethyl)benzoic acid to a known volume or mass of the chosen solvent in a sealed vial. An excess is ensured when undissolved solid remains visible.

-

Equilibration: Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature for a few hours to let the undissolved solid settle.

-

Sample Collection: Carefully withdraw a known volume of the supernatant using a syringe. Immediately pass the solution through a syringe filter into a pre-weighed, clean, and dry evaporation dish or vial. This step is crucial to remove any suspended solid particles.

-

Solvent Evaporation: Place the evaporation dish in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Mass Determination: Once all the solvent has evaporated, cool the dish to room temperature in a desiccator and weigh it on an analytical balance. Repeat the drying and weighing process until a constant mass is achieved.[1]

-

Calculation: The solubility is calculated using the following formula:

Solubility (g/L) = (Mass of dish with residue - Mass of empty dish) / Volume of filtrate collected (L)

UV-Vis Spectroscopic Method

This method is suitable when the solute has a distinct chromophore and is highly sensitive. It requires the creation of a calibration curve.

Materials:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Materials for preparing a saturated solution (as in the gravimetric method)

Procedure:

-

Determine Wavelength of Maximum Absorbance (λ_max): Prepare a dilute solution of 3-Fluoro-5-(trifluoromethyl)benzoic acid in the chosen solvent and scan its UV-Vis spectrum to find the wavelength of maximum absorbance.

-

Prepare Standard Solutions and Calibration Curve:

-

Prepare a stock solution of known concentration by accurately weighing the compound and dissolving it in a known volume of the solvent.

-

Perform a series of dilutions to create several standard solutions of decreasing concentrations.

-

Measure the absorbance of each standard solution at the determined λ_max.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear and follow the Beer-Lambert law.

-

-

Prepare and Sample the Saturated Solution: Follow steps 1-4 from the gravimetric method to prepare a saturated solution and obtain a clear, filtered sample.

-

Measure Absorbance of Unknown: Dilute the filtered saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve. Measure the absorbance of this diluted solution.

-

Calculation:

-

Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by multiplying the result by the dilution factor.

-

Visualization of Experimental Workflows

The following diagrams illustrate the logical steps for solubility determination and classification.

References

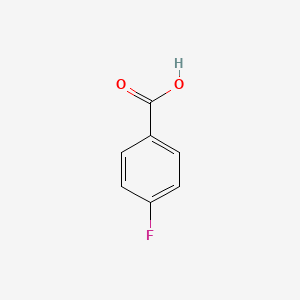

Thermochemical properties of fluorinated benzoic acids

An In-depth Technical Guide to the Thermochemical Properties of Fluorinated Benzoic Acids

Introduction

Fluorinated benzoic acids are a class of organic compounds that have garnered significant attention in medicinal chemistry and materials science. The strategic incorporation of fluorine atoms into the benzoic acid scaffold profoundly alters the molecule's physicochemical properties, including its acidity, lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3] These modifications are leveraged by researchers in drug development to enhance the efficacy, selectivity, and pharmacokinetic profiles of therapeutic agents.[2][4] For instance, fluorinated benzoic acids are key components in the development of non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes, as well as in the creation of potent kinase inhibitors for oncology.[3][4]

This technical guide provides a comprehensive overview of the core thermochemical properties of various fluorinated benzoic acids, details the experimental protocols used for their determination, and illustrates their relevance in drug discovery.

Thermochemical Properties of Fluorinated Benzoic Acids

The thermochemical data for fluorinated benzoic acids are crucial for understanding their stability and reactivity. The standard enthalpies of combustion and formation are fundamental parameters determined through calorimetric experiments.

Table 1: Enthalpies of Combustion and Formation for Select Fluorinated Benzoic Acids at 25 °C

| Compound | Formula | ΔHc° (kJ/mol) | ΔHf° (solid, kJ/mol) | Reference |

| 2-Fluorobenzoic Acid | C7H5FO2 | -3080.00 ± 1.02 | -568.52 ± 1.10 | [5] |

| 3-Fluorobenzoic Acid | C7H5FO2 | -3066.3 ± 1.5 (kcal/mol) | -137.84 (kcal/mol) | [6] |

| 4-Fluorobenzoic Acid | C7H5FO2 | -3062.97 ± 0.70 | -585.56 ± 0.81 | [5] |

| 2,6-Difluorobenzoic Acid | C7H4F2O2 | - | - | |

| 3,5-Difluorobenzoic Acid | C7H4F2O2 | - | - | |

| 3,4,5-Trifluorobenzoic Acid | C7H3F3O2 | - | - | |

| Perfluorobenzoic Acid | C7F5O2H | - | - | |

| Note: Original data reported in kcal/mol. Conversion: 1 kcal = 4.184 kJ. Data for some isomers are not readily available in the initial search results. |

Table 2: Physical Properties of Select Fluorinated Benzoic Acids

| Compound | Melting Point (°C) | pKa | Reference |

| 2-Fluorobenzoic Acid | 122 - 125 | 3.27 | [7] |

| 3-Fluorobenzoic Acid | 123 - 125 | - | |

| 4-Fluorobenzoic Acid | 184 | 4.14 | [8] |

| Benzoic Acid (for comparison) | 121 - 123 | 4.2 | [3][9] |

The position of the fluorine atom significantly influences acidity (pKa). The electron-withdrawing nature of fluorine stabilizes the carboxylate anion, increasing acidity compared to benzoic acid.[7] This effect is most pronounced in the ortho position.

Experimental Protocols

The determination of thermochemical properties requires precise and specialized experimental techniques.

Oxygen Bomb Calorimetry (for Enthalpy of Combustion)

Oxygen bomb calorimetry is the primary method for determining the enthalpy of combustion of solid organic compounds.[10][11]

Methodology:

-

Sample Preparation: A precisely weighed pellet of the fluorinated benzoic acid is placed in a crucible within a high-pressure stainless steel vessel, known as a "bomb."[10]

-

Bomb Setup: A platinum ignition wire is positioned to be in contact with the sample. A small, measured quantity of water (e.g., 3.000 cm³) is added to the bomb to ensure that all fluorine is converted to aqueous hydrofluoric acid (HF) upon combustion.[10]

-

Pressurization and Immersion: The bomb is sealed, flushed, and filled with high-purity oxygen to a pressure of approximately 30-32 atm.[10] It is then submerged in a known volume of water in a calorimeter jacket.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the wire. The temperature of the water surrounding the bomb is meticulously recorded at short intervals before, during, and after combustion to determine the temperature change (ΔT).[10][12]

-

Calibration: The heat capacity of the calorimeter system (Cbomb) is determined by burning a standard reference material with a precisely known heat of combustion, such as benzoic acid (NBS Standard Reference Material 39i).[5][10][11]

-

Calculation: The heat of combustion (ΔHc°) is calculated from the observed temperature rise, the heat capacity of the calorimeter, and corrections for the heat of formation of aqueous nitric acid (from residual N2 in the bomb) and hydrofluoric acid.[10] For fluorine compounds, the final products are CO2(g) and an aqueous solution of HF.[5] The reaction is represented as: C7H5O2F(c) + 7O2(g) + 48H2O(liq) → 7CO2(g) + --INVALID-LINK--[5]

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. The Enthalpies of Combustion and Formation of Ortho- and Parafluorobenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Combustion calorimetry of organic fluorine compounds by a rotating-bomb method (Journal Article) | OSTI.GOV [osti.gov]

- 7. benchchem.com [benchchem.com]

- 8. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties [scirp.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 3-Fluoro-5-(trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-5-(trifluoromethyl)benzoic acid is a key building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group, imparts desirable physicochemical properties to target molecules. The strong electron-withdrawing nature of these substituents enhances metabolic stability, binding affinity, and lipophilicity, making this scaffold prevalent in the design of novel therapeutics and agrochemicals.[1][2]

These application notes provide detailed protocols for the synthesis of two major classes of derivatives from 3-fluoro-5-(trifluoromethyl)benzoic acid: amides and esters. The methodologies described are robust and can be adapted for a wide range of amine and alcohol coupling partners.

Data Presentation: Synthesis of Amide and Ester Derivatives

The following tables summarize representative quantitative data for the synthesis of amide and ester derivatives from 3-fluoro-5-(trifluoromethyl)benzoic acid.

Table 1: Synthesis of Amide Derivatives via Acyl Chloride Intermediate

| Entry | Amine | Product | Reaction Time (h) | Yield (%) |

| 1 | (2,5-dimethylthiophen-3-yl)methanamine | N-[(2,5-Dimethylthiophen-3-yl)methyl]-3-fluoro-5-(trifluoromethyl)benzamide | Not Specified | 86 |

Table 2: Representative Conditions for Fischer Esterification

| Entry | Alcohol | Catalyst | Temperature (°C) | Reaction Time (h) | Typical Yield Range (%) |

| 1 | Methanol | H₂SO₄ (catalytic) | Reflux (~65°C) | 4-12 | 80-95 |

| 2 | Ethanol | H₂SO₄ (catalytic) | Reflux (~78°C) | 4-12 | 80-95 |

| 3 | n-Butanol | H₂SO₄ (catalytic) | Reflux (~118°C) | 4-12 | 80-95 |

Experimental Protocols

Protocol 1: Synthesis of Amide Derivatives

Amide bond formation is a fundamental transformation in the synthesis of biologically active molecules. Two common and effective methods for the synthesis of amides from 3-fluoro-5-(trifluoromethyl)benzoic acid are presented below.

This robust method involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, which is then coupled with the desired amine. This approach is particularly suitable for less reactive amines.

Step 1: Synthesis of 3-Fluoro-5-(trifluoromethyl)benzoyl chloride

-

Materials:

-

3-Fluoro-5-(trifluoromethyl)benzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous dichloromethane (DCM) or toluene

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-fluoro-5-(trifluoromethyl)benzoic acid (1.0 eq).

-

Suspend the acid in anhydrous DCM or toluene.

-

Add a catalytic amount of DMF (1-2 drops).

-

Slowly add thionyl chloride (1.5 eq) or oxalyl chloride (1.5 eq) to the suspension at room temperature.

-

Heat the mixture to reflux and stir for 2-4 hours, or until the evolution of gas ceases. The reaction can be monitored by the disappearance of the starting material on TLC.

-

Allow the reaction mixture to cool to room temperature.

-

Remove the solvent and excess reagent under reduced pressure to obtain the crude 3-fluoro-5-(trifluoromethyl)benzoyl chloride, which can be used in the next step without further purification.

-

Step 2: Amide Coupling with Amine

-

Materials:

-

Crude 3-fluoro-5-(trifluoromethyl)benzoyl chloride (from Step 1)

-

Desired primary or secondary amine

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous dichloromethane (DCM)

-

-

Procedure:

-

In a separate flask, dissolve the amine (1.1 eq) and TEA or DIPEA (1.2 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of the crude 3-fluoro-5-(trifluoromethyl)benzoyl chloride (1.0 eq) in anhydrous DCM to the amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

-

This one-pot method utilizes carbodiimide coupling agents and is a widely used, efficient, and mild procedure for forming amide bonds.

-

Materials:

-

3-Fluoro-5-(trifluoromethyl)benzoic acid

-

Desired primary or secondary amine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or its hydrochloride salt

-

Hydroxybenzotriazole (HOBt)

-

Diisopropylethylamine (DIPEA)

-

Anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 3-fluoro-5-(trifluoromethyl)benzoic acid (1.0 eq).

-

Dissolve the carboxylic acid in anhydrous DCM or DMF.

-

Add the amine (1.1 eq) and HOBt (1.2 eq) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add DIPEA (2.5 eq) to the stirred solution.

-

Slowly add EDC·HCl (1.2 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, dilute the mixture with DCM.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.[3]

-

Protocol 2: Synthesis of Ester Derivatives via Fischer Esterification

Fischer esterification is a classic and straightforward method for synthesizing esters from carboxylic acids and alcohols under acidic catalysis.

-

Materials:

-

3-Fluoro-5-(trifluoromethyl)benzoic acid

-

Desired primary or secondary alcohol (used in excess as the solvent)

-

Concentrated sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH) (catalytic amount)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 3-fluoro-5-(trifluoromethyl)benzoic acid (1.0 eq) in a large excess of the desired anhydrous alcohol (e.g., 20-50 equivalents).

-

While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).

-

Heat the mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by TLC.

-

After cooling to room temperature, remove the excess alcohol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or by distillation to yield the pure ester.[4][5]

-

Visualizations: Workflows and Signaling Pathways

Synthesis Workflow

The general workflow for the synthesis of amide derivatives from 3-fluoro-5-(trifluoromethyl)benzoic acid via the acyl chloride intermediate is a common and reliable strategy.

References

Application Notes and Protocols: 3-Fluoro-5-(trifluoromethyl)benzoic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-5-(trifluoromethyl)benzoic acid is a valuable building block in medicinal chemistry, prized for the unique properties conferred by its fluorine and trifluoromethyl substituents. The incorporation of these moieties can significantly enhance a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] This document provides detailed application notes and experimental protocols for the use of 3-fluoro-5-(trifluoromethyl)benzoic acid in the synthesis of various biologically active compounds.

Application 1: Antibacterial Agents - Dibenzoxepinone Oxime Derivatives

Derivatives of dibenz[b,e]oxepinone incorporating a 3-fluoro-5-(trifluoromethyl)benzoyl moiety have demonstrated notable antibacterial activity. The strategic placement of the fluorine and trifluoromethyl groups on the benzoyl ring has been shown to be advantageous for antimicrobial efficacy, particularly against multi-drug resistant strains.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table summarizes the minimum inhibitory concentration (MIC) of a dibenzoxepinone oxime derivative synthesized from 3-fluoro-5-(trifluoromethyl)benzoyl chloride against various bacterial strains.

| Compound ID | Structure | Bacterial Strain | MIC (μg/mL) |

| 1 |

| Staphylococcus aureus (Methicillin-resistant) | >250 |

| Pseudomonas aeruginosa | 125 | ||

| Escherichia coli | >250 | ||

| Klebsiella pneumoniae | >250 | ||

| Morganella morganii | 125 |

Caption: Structure and MIC values of a dibenzoxepinone oxime derivative.

Experimental Protocols

Protocol 1: Synthesis of ({[(E/Z)-11-dibenz[b,e]oxepin-11(6H)-ylidene]amino}oxy)[3-fluoro-5-(trifluoromethyl)phenyl]methanone (Compound 1)

This protocol describes the acylation of 11-hydroximino-6,11-dihydro-dibenz[b,e]oxepin with 3-fluoro-5-(trifluoromethyl)benzoyl chloride.

Materials:

-

11-hydroximino-6,11-dihydro-dibenz[b,e]oxepin

-

3-fluoro-5-(trifluoromethyl)benzoyl chloride

-

Anhydrous pyridine

-

Dry benzene

-

Isopropanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Standard glassware for workup and recrystallization

Procedure:

-

In a round-bottom flask, dissolve 11-hydroximino-6,11-dihydro-dibenz[b,e]oxepin in dry benzene.

-

Add an equimolar amount of anhydrous pyridine to the solution to act as a proton scavenger.

-

To this stirred solution, add an equimolar amount of 3-fluoro-5-(trifluoromethyl)benzoyl chloride dropwise.

-

After the addition is complete, reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Filter the reaction mixture to remove pyridine hydrochloride precipitate.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Recrystallize the resulting solid from isopropanol to yield the pure product.

Protocol 2: Antibacterial Susceptibility Testing (MIC Determination)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Materials:

-

Synthesized compound

-

Bacterial strains (e.g., S. aureus, P. aeruginosa)

-

Mueller-Hinton broth (MHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

-

Incubator (37 °C)

-

Microplate reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in MHB to achieve a range of concentrations.

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculate each well containing the diluted compound with the bacterial suspension.

-

Include positive control wells (bacteria in MHB without compound) and negative control wells (MHB only).

-

Incubate the plates at 37 °C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Workflow Diagram

Caption: Synthesis and evaluation of antibacterial dibenzoxepinone oximes.

Application 2: Glycine Transporter 1 (GlyT1) Inhibitors for Schizophrenia

While not a direct derivative of the benzoic acid, the closely related 3-fluoro-5-(trifluoromethyl)pyridine moiety is a key component of the potent and selective GlyT1 inhibitor, RG1678, which has shown promise in the treatment of schizophrenia.[3][4] The synthesis of the pyridine precursor can be achieved from related starting materials, and the resulting compounds exhibit high affinity for the GlyT1 transporter.

Quantitative Data: In Vitro Activity of GlyT1 Inhibitors

The following table presents the in vitro activity of RG1678 and related analogs.

| Compound ID | R | hGlyT1b IC50 (nM) |

| RG1678 | H | 12 |

| Analog 1 | CH3 | 8 |

| Analog 2 | Cl | 25 |

| Analog 3 | OCH3 | 40 |

Caption: SAR of RG1678 analogs at the 4-position of the phenyl ring.

Experimental Protocols

Protocol 3: Synthesis of 1-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)piperazine

This protocol describes a key step in the synthesis of the piperazine-pyridine core of RG1678.

Materials:

-

2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine

-

Piperazine

-

A suitable solvent (e.g., DMSO, NMP)

-

A non-nucleophilic base (e.g., K2CO3, DIPEA)

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle

-

Standard glassware for workup and purification

Procedure:

-

To a solution of 2-chloro-3-fluoro-5-(trifluoromethyl)pyridine in a suitable solvent, add an excess of piperazine and a non-nucleophilic base.

-

Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) for several hours, monitoring the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 1-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)piperazine.

Protocol 4: GlyT1 Inhibition Assay

This protocol outlines a method for measuring the inhibition of glycine uptake by GlyT1.

Materials:

-

CHO cells stably expressing human GlyT1b

-

[³H]Glycine

-

Assay buffer (e.g., HBSS)

-

Test compounds

-

Scintillation vials

-

Liquid scintillation counter

Procedure:

-

Plate the GlyT1b-expressing CHO cells in a suitable multi-well format and grow to confluence.

-

On the day of the assay, wash the cells with assay buffer.

-

Pre-incubate the cells with various concentrations of the test compound for a defined period (e.g., 15-30 minutes) at room temperature.

-

Initiate the glycine uptake by adding [³H]Glycine to each well.

-

Incubate for a short period (e.g., 10-15 minutes) at room temperature.

-

Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

-

Lyse the cells and transfer the lysate to scintillation vials.

-

Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Signaling Pathway

Caption: Mechanism of action of GlyT1 inhibitors like RG1678.

Application 3: Influenza Virus Fusion Inhibitors

3-Fluoro-5-(trifluoromethyl)benzoic acid can be used to synthesize N-[(thiophen-3-yl)methyl]benzamides, which act as inhibitors of influenza virus fusion. These compounds target the viral hemagglutinin (HA) protein, preventing the conformational changes necessary for the fusion of the viral and endosomal membranes.

Quantitative Data: Anti-Influenza Activity

The following table shows the 50% effective concentration (EC50) of a representative N-[(thiophen-3-yl)methyl]benzamide against an influenza A strain.

| Compound ID | Structure | Virus Strain | EC50 (µM) |

| 2 |

| A/H1N1 | ~0.8 |

Caption: Anti-influenza activity of a benzamide derivative.[5]

Experimental Protocols

Protocol 5: Synthesis of N-((2,5-dimethylthiophen-3-yl)methyl)-3-fluoro-5-(trifluoromethyl)benzamide (Compound 2)

This protocol describes the amide coupling of 3-fluoro-5-(trifluoromethyl)benzoyl chloride with (2,5-dimethylthiophen-3-yl)methanamine.[5]

Materials:

-

3-Fluoro-5-(trifluoromethyl)benzoic acid

-

Thionyl chloride (SOCl₂)

-

(2,5-dimethylthiophen-3-yl)methanamine

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard glassware for workup and purification

Procedure:

-

Convert 3-fluoro-5-(trifluoromethyl)benzoic acid to the corresponding acyl chloride by reacting with thionyl chloride. This can be done by gently refluxing the benzoic acid in an excess of thionyl chloride, followed by removal of the excess reagent under reduced pressure.

-

Dissolve (2,5-dimethylthiophen-3-yl)methanamine and triethylamine in dichloromethane in a separate flask.

-

To this solution, add the freshly prepared 3-fluoro-5-(trifluoromethyl)benzoyl chloride dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the final product.

Protocol 6: Influenza Virus Cytopathic Effect (CPE) Reduction Assay

This protocol is used to determine the antiviral activity of the synthesized compounds.

Materials:

-

Madin-Darby canine kidney (MDCK) cells

-

Influenza virus stock (e.g., A/H1N1)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal bovine serum (FBS)

-

Trypsin (TPCK-treated)

-

Test compounds

-

96-well cell culture plates

-

MTT or similar cell viability reagent

-

Incubator (37 °C, 5% CO₂)

Procedure:

-

Seed MDCK cells in a 96-well plate and incubate until a confluent monolayer is formed.

-

Wash the cells and infect with influenza virus at a specific multiplicity of infection (MOI) in the presence of TPCK-treated trypsin.

-

After a 1-hour adsorption period, remove the virus inoculum and add DMEM containing various concentrations of the test compound.

-

Incubate the plates for 48-72 hours at 37 °C with 5% CO₂.

-

Assess cell viability using the MTT assay. Add MTT solution to each well and incubate for 2-4 hours.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol) and measure the absorbance at the appropriate wavelength.

-

Calculate the percentage of cell protection for each compound concentration and determine the EC50 value using non-linear regression analysis.

Logical Relationship Diagram

Caption: Logical flow from synthesis to mechanism of action for influenza fusion inhibitors.

Other Potential Applications

While detailed protocols and quantitative data for derivatives of 3-fluoro-5-(trifluoromethyl)benzoic acid are less readily available in the public domain for the following applications, this building block is of interest in the development of:

-

Antifungal Agents: As a component of VNI derivatives that target sterol 14α-demethylase.

-

Substance P (Neurokinin-1) Receptor Antagonists: For the treatment of various disorders, including chemotherapy-induced nausea and vomiting, and depression.

Further research is required to fully elucidate the potential of 3-fluoro-5-(trifluoromethyl)benzoic acid in these therapeutic areas.

References

- 1. 2-CHLORO-3-NITRO-5-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 4. WO2000014068A1 - Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

Application of 3-Fluoro-5-(trifluoromethyl)benzoic Acid in the Synthesis of Active Pharmaceutical Ingredients (APIs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-5-(trifluoromethyl)benzoic acid is a key building block in medicinal chemistry, prized for its unique electronic properties and the advantageous physicochemical characteristics it imparts to active pharmaceutical ingredients (APIs). The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring significantly enhances lipophilicity and metabolic stability, and can improve the binding affinity of a drug candidate to its biological target.[1][2] This application note details the use of 3-fluoro-5-(trifluoromethyl)benzoic acid in the synthesis of two distinct classes of APIs: microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors for inflammatory conditions and influenza A virus fusion inhibitors.

Application in the Synthesis of mPGES-1 Inhibitors

Microsomal prostaglandin E2 synthase-1 (mPGES-1) is a critical enzyme in the inflammatory cascade, responsible for the production of prostaglandin E2 (PGE2), a key mediator of pain, fever, and inflammation. Selective inhibition of mPGES-1 is a promising therapeutic strategy for treating inflammatory diseases with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs).

A potent and selective mPGES-1 inhibitor, 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[1][3]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide , incorporates the 3-fluoro-5-(trifluoromethyl)phenyl amide moiety. This structural feature is crucial for its high inhibitory potency.

Quantitative Data

| Compound | Target | IC50 (nM) | Cell-based Assay (A549 cells) IC50 (nM) | Human Whole Blood Assay IC50 (nM) |